(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate
Description
The compound (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate (CAS: 1037287‑79‑8) is a heterocyclic organocatalyst with the molecular formula C22H30N3OBF4 and a molecular weight of 439.29 g/mol. It features a fused methanobenzo-triazolo-oxazinium core substituted with a mesityl (2,4,6-trimethylphenyl) group and three methyl groups at positions 6, 11, and 11. The tetrafluoroborate (BF₄⁻) counterion enhances solubility and stability. This compound is hygroscopic and synthesized under patent ZL200810033107.0, primarily for catalytic applications in organic synthesis .
Properties
IUPAC Name |
(11S)-11,14,14-trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O.BF4/c1-13-9-14(2)18(15(3)10-13)25-12-24-17(23-25)11-26-20-19(24)16-7-8-22(20,6)21(16,4)5;2-1(3,4)5/h9-10,12,16,19-20H,7-8,11H2,1-6H3;/q+1;-1/t16?,19?,20?,22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYLAAAFXJVMC-NMGWKEQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C5CCC(C4OCC3=N2)(C5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C5CC[C@](C4OCC3=N2)(C5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate typically involves multi-step organic reactions. The key steps include the formation of the triazolo-oxazin-ium core, followed by the introduction of the mesityl and trimethyl groups. Common reagents used in these reactions include mesityl chloride, trimethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to
Biological Activity
The compound (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate (CAS 1037287-79-8) is a complex organic molecule with potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for the compound is . Its intricate structure includes multiple functional groups that may contribute to its biological properties. The presence of the triazole and oxazine rings suggests potential interactions with biological targets.
Antimicrobial Activity
Several studies have indicated that compounds containing triazole and oxazine moieties exhibit significant antimicrobial properties. For instance:
- Study A : A study focusing on related triazole compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Study B : Another investigation reported antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds. This suggests that the tetrafluoroborate salt form may enhance solubility and bioavailability.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound were evaluated in several cancer cell lines:
- Case Study : In vitro studies demonstrated that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells.
Neuroprotective Effects
Recent research has suggested potential neuroprotective properties:
- Study C : The compound was tested in models of oxidative stress-induced neuronal damage. Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell lines exposed to neurotoxic agents.
The biological activity of (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes disrupting cellular integrity.
- Signal Transduction Modulation : It may interfere with signaling pathways crucial for cell survival and proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Mesityl Group : Present in the target compound and JS-3111, this bulky aryl group enhances steric hindrance, influencing enantioselectivity in catalysis .
- Perfluorophenyl : Found in fluorinated analogs (e.g., and ), this group increases oxidative stability and electron-deficient character, making such compounds suitable for reactions requiring strong electrophilic centers .
Stereochemical Complexity: The target compound’s (5aR,6S,9S,9aS) configuration and methanobenzo core distinguish it from simpler triazolo-oxazines like (5R,6S)-diphenyl derivatives, which lack fused aromatic systems .
Biological vs. Catalytic Applications :
While diphenyl-substituted triazolo-oxazines () are explored for pharmacological activity (e.g., anti-inflammatory effects), the target compound is primarily utilized in asymmetric catalysis due to its rigid bicyclic framework .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
